molecular formula C12H10FNO B3290187 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one CAS No. 863443-01-0

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one

Cat. No.: B3290187
CAS No.: 863443-01-0
M. Wt: 203.21 g/mol
InChI Key: HOIACOPRBUQSCO-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a 4-fluorobenzyl group. The 4-fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and molecular interactions. While direct literature on this compound is sparse, analogs with fluorinated aryl substituents are widely studied for their pharmacological and material science applications due to enhanced metabolic stability and binding specificity .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-4-1-9(2-5-11)7-10-3-6-12(15)14-8-10/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIACOPRBUQSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=O)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722766
Record name 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863443-01-0
Record name 5-[(4-Fluorophenyl)methyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one typically involves the reaction of 4-fluorobenzyl chloride with 2-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the pyridone nitrogen, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorinated benzyl group in 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one distinguishes it from related pyridinone derivatives. For example:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
5-[(4-Fluorophenyl)methyl]-1H-pyridin-2-one 4-Fluorobenzyl ~219.22* Not reported Pyridinone core, fluorinated aryl group
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-Cl-phenyl)pyridine 4-Chlorophenyl, chloro-pyridine 466–545 268–287 Chlorine substituents, pyridine-pyridine linkage
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl-thiazole 4-Fluorophenyl, triazole-thiazole ~500–550† Not reported Isostructural fluorinated heterocycles
2-(3-Fluoro-4-methoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one 3-Fluoro-4-methoxyphenyl ~380–420† Not reported Methoxy-fluorophenyl hybrid scaffold

*Calculated from molecular formula C₁₂H₁₀FNO. †Estimated from analogous structures.

  • Fluorine vs.
  • Methoxy-Fluoro Hybrids : Compounds like 2-(3-fluoro-4-methoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one combine fluorine’s electronic effects with methoxy’s lipophilicity, contrasting with the purely fluorinated benzyl group in the target compound.

Structural Isostructurality and Crystallography

Isostructural analogs, such as 4-(4-fluorophenyl)-thiazole derivatives , share identical crystal packing despite halogen substitutions (Cl vs. F), suggesting that the fluorobenzyl group in the target compound may adopt similar intermolecular interactions (e.g., C–H···F hydrogen bonds). However, subtle differences in substituent electronegativity can alter π-π stacking or van der Waals interactions, impacting material stability .

Biological Activity

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one is synthesized through a reaction involving 4-fluorobenzaldehyde and pyridin-2-one derivatives, typically under acidic conditions. The compound's structure features a pyridine ring substituted with a fluorinated phenyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity by binding to active sites or altering receptor functions, acting as either an agonist or antagonist depending on the context of its use.

Antimicrobial Activity

Research has demonstrated that 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Bacillus subtilis16 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Notably, the compound showed significant activity against Bacillus subtilis, suggesting its potential as an antibacterial agent .

Anticancer Properties

In addition to antimicrobial effects, 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one has been investigated for its anticancer potential. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research has indicated that the compound can significantly reduce the viability of specific cancer cell lines at concentrations as low as 10 μM .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study focused on the antibacterial efficacy of 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one against resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for the treatment of chronic infections.

Case Study 2: Anticancer Activity
In a preclinical trial examining the effects on breast cancer cells, treatment with this compound led to a significant decrease in cell viability and induced apoptosis. The study highlighted the potential pathways involved, including the modulation of apoptotic markers such as caspase activation and Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyridin-2-one derivatives often involves cyclization or condensation reactions. For example, methods like one-pot multicomponent reactions (e.g., Biginelli-type reactions) can yield pyridin-2-one scaffolds with modifications at specific positions . Optimization may include adjusting catalysts (e.g., acid/base systems), temperature (e.g., reflux in ethanol or THF), and stoichiometry of substituents. Evidence from similar compounds shows yields ranging from 19% to 67% depending on substituent reactivity and purification techniques .

Q. How can structural characterization of 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one be performed to confirm its purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve fluorophenyl and pyridinone proton environments. For example, 19F^{19}\text{F} NMR can distinguish para-fluorine signals at ~-110 ppm .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous fluorophenyl-pyridinone structures .
  • Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What preliminary toxicity screening methods are recommended for this compound in pharmacological studies?

  • Methodological Answer : Acute toxicity can be assessed using rodent models (e.g., Sprague-Dawley rats or CD-1 mice) via oral or intravenous administration. Monitor mortality, behavioral changes, and organ histopathology over 24–72 hours. Analgesic activity, if relevant, can be evaluated using thermal nociception assays (e.g., hot-plate test) with data analyzed via software like GraphPad Prism .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity or stability of 5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For fluorinated analogs, fluorine’s electronegativity alters electron distribution, impacting binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs). Use software like AutoDock Vina with crystal structures from the PDB. Validate predictions with in vitro assays .

Q. What strategies resolve discrepancies in pharmacological data, such as variable efficacy across in vitro and in vivo models?

  • Methodological Answer : Address experimental limitations (e.g., sample degradation or matrix effects) by:

  • Stabilizing compounds : Use continuous cooling during assays to reduce organic degradation .
  • Dose-response studies : Identify optimal concentrations while accounting for metabolic differences between models.
  • Reproducibility checks : Replicate assays across multiple labs or animal cohorts .

Q. How can regioselective functionalization of the pyridin-2-one core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Directed ortho-metalation : Use fluorine as a directing group to introduce substituents at specific positions .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/heteroaryl groups. For example, palladium catalysts enable C–N bond formation at the pyridinone nitrogen .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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